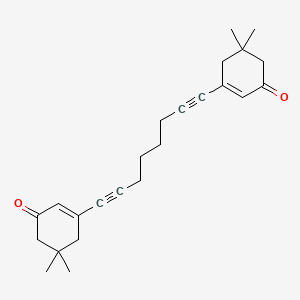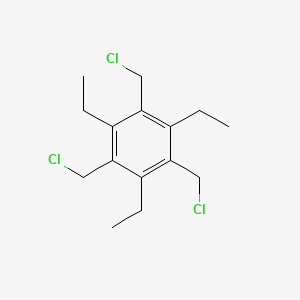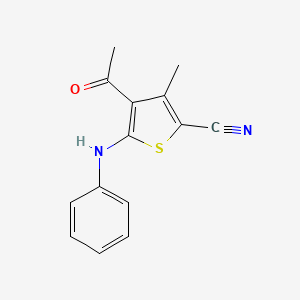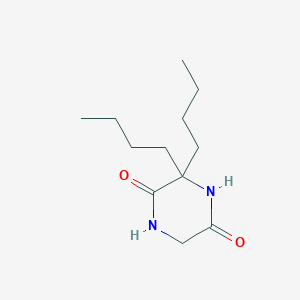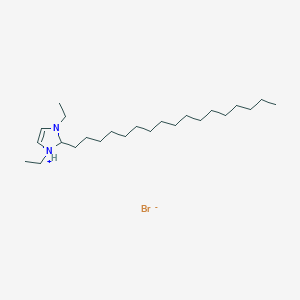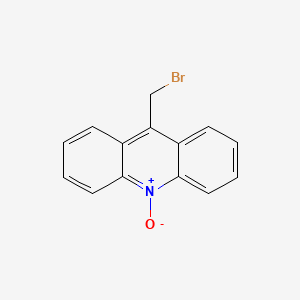
9-(Bromomethyl)-10-oxo-10lambda~5~-acridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(Bromomethyl)-10-oxo-10lambda~5~-acridine is an organic compound belonging to the acridine family Acridines are known for their planar structure and aromatic properties, making them significant in various chemical and biological applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(Bromomethyl)-10-oxo-10lambda~5~-acridine typically involves the bromination of 9-methyl-10-oxo-10lambda~5~-acridine. The reaction is carried out using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds via a free radical mechanism, leading to the selective bromination at the 9th position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, solvent, and concentration to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Substitution Reactions: The bromomethyl group in this compound can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The keto group at the 10th position can participate in oxidation and reduction reactions. For example, it can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Cycloaddition Reactions: The compound can also undergo cycloaddition reactions, such as the Diels-Alder reaction, where it acts as a dienophile.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., dimethylformamide) under mild heating.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous ethanol or tetrahydrofuran.
Cycloaddition: Dienes in the presence of a Lewis acid catalyst under reflux conditions.
Major Products:
Substitution: Formation of 9-(substituted methyl)-10-oxo-10lambda~5~-acridine derivatives.
Reduction: Formation of 9-(bromomethyl)-10-hydroxy-10lambda~5~-acridine.
Cycloaddition: Formation of cycloadducts with various dienes.
Scientific Research Applications
9-(Bromomethyl)-10-oxo-10lambda~5~-acridine has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a DNA intercalator, which can be useful in studying DNA-protein interactions and as a probe in molecular biology.
Medicine: Explored for its anticancer properties due to its ability to intercalate into DNA and disrupt cellular processes.
Industry: Utilized in the development of dyes, pigments, and fluorescent materials due to its aromatic structure and electronic properties.
Mechanism of Action
The mechanism of action of 9-(Bromomethyl)-10-oxo-10lambda~5~-acridine primarily involves its ability to intercalate into DNA. The planar structure of the acridine moiety allows it to insert between DNA base pairs, disrupting the helical structure and interfering with DNA replication and transcription. This intercalation can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells. The bromomethyl group can also participate in covalent bonding with nucleophilic sites in biomolecules, enhancing its biological activity.
Comparison with Similar Compounds
9-Anthraldehyde oxime: Known for its applications in organic synthesis and as a precursor to various heterocycles.
9-Bromoanthracene: Used in Diels-Alder reactions and as a building block in organic synthesis.
9-Methylanthracene: Investigated for its potential as a p53 activator in cancer treatment.
Uniqueness: 9-(Bromomethyl)-10-oxo-10lambda~5~-acridine stands out due to the presence of both a bromomethyl and a keto group, which imparts unique reactivity and potential for diverse applications. Its ability to intercalate into DNA and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
Properties
CAS No. |
144780-95-0 |
|---|---|
Molecular Formula |
C14H10BrNO |
Molecular Weight |
288.14 g/mol |
IUPAC Name |
9-(bromomethyl)-10-oxidoacridin-10-ium |
InChI |
InChI=1S/C14H10BrNO/c15-9-12-10-5-1-3-7-13(10)16(17)14-8-4-2-6-11(12)14/h1-8H,9H2 |
InChI Key |
LUBONUALNVXBDK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=[N+]2[O-])CBr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



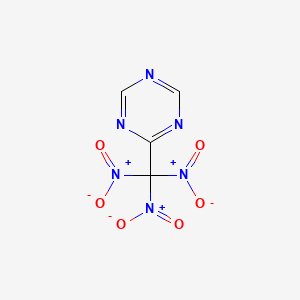

![Chloro[bis(hydroperoxy)]dimethyl-lambda~5~-stibane](/img/structure/B12546833.png)
![2-[3-(3-Methyl-2-nitrophenoxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12546835.png)
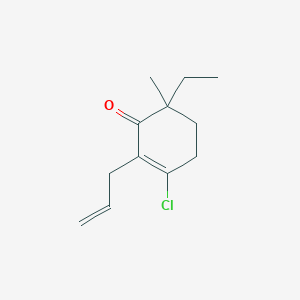
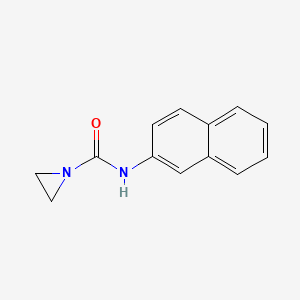
![1-{2-Methoxy-3-[(methylsulfanyl)methoxy]propoxy}octadecane](/img/structure/B12546857.png)
